![molecular formula C16H12ClF2NO4S B2917337 methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate CAS No. 1327185-00-1](/img/structure/B2917337.png)
methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate, also known as Difluoroacrylate, is a chemical compound that has gained significant attention in scientific research. Its unique properties make it a valuable tool in various fields, including medicinal chemistry, biochemistry, and materials science. In
Aplicaciones Científicas De Investigación
Photochromic Polymers
Studies have demonstrated the synthesis of methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents, which were used for the preparation of homopolymers and copolymers exhibiting photochromic properties. These properties are manifested by trans–cis isomerization of the side chain azobenzene fragments induced by illumination, showing potential applications in materials science for creating smart materials responsive to light stimuli (Ortyl, Janik, & Kucharski, 2002).
Antifouling and Stimulus-Responsive Polymers
Research into polysulfobetaines, polymers carrying highly polar zwitterionic side chains, has shown promise due to their antifouling properties, hemocompatibility, and stimulus-responsive behavior. These findings suggest potential applications in medical devices and environmentally sensitive materials, emphasizing the significance of incorporating hydrophobic components into polymer designs (Woodfield et al., 2014).
Polycyclic Indole Derivatives Synthesis
The enantioselective synthesis of polycyclic indole derivatives based on aza-Morita–Baylis–Hillman reactions offers a pathway to create complex organic molecules with potential applications in pharmaceuticals and materials science. Such synthetic methodologies can lead to new drug discovery and materials with unique electronic properties (Gao, Xu, & Shi, 2015).
Polymer Surface and Structural Properties
Investigations into polyacrylates with fluorocarbon side chains aim to develop environmentally friendly materials by substituting long-chain perfluoroalkyl groups with shorter ones, reducing the environmental impact. These studies explore the role of the main chain and spacer group in determining the surface properties and bulk organization of fluorinated side chains, with implications for developing advanced coating materials and surface treatments (Wang et al., 2010).
Synthesis of Polymers as Protecting Groups
The synthesis of polymers acting as amino protecting groups showcases the versatility of polymers in synthetic chemistry, particularly in protecting functional groups during complex organic syntheses. This application underscores the role of polymers beyond materials science, extending into synthetic methodology and drug synthesis (Gormanns & Ritter, 1994).
Propiedades
IUPAC Name |
methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-difluoroanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO4S/c1-24-16(21)15(9-20-11-4-7-13(18)14(19)8-11)25(22,23)12-5-2-10(17)3-6-12/h2-9,20H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTNXPWJNRZEFO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC(=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC(=C(C=C1)F)F)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

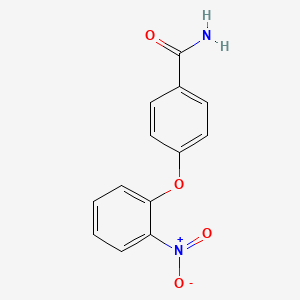
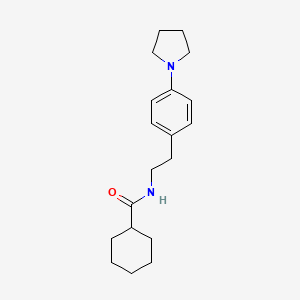
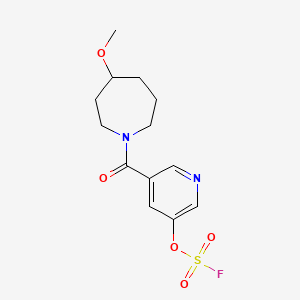
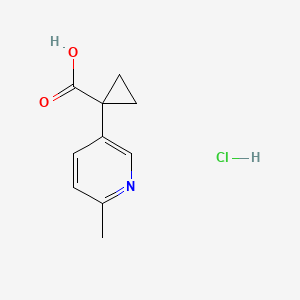
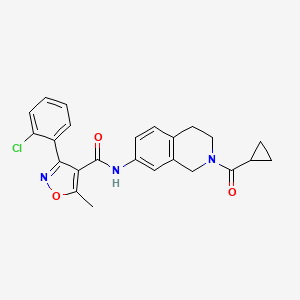
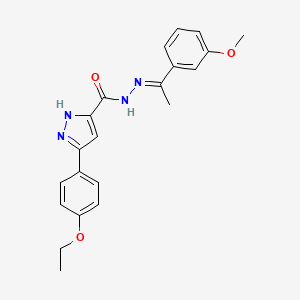
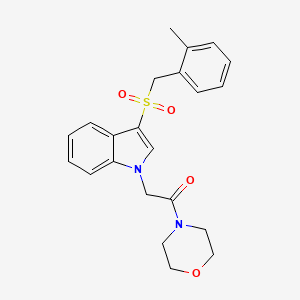
![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)
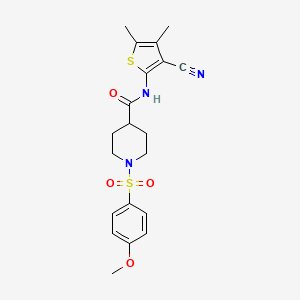

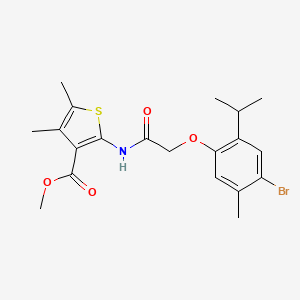

![2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2917276.png)
